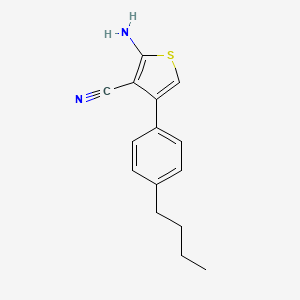

2-Amino-4-(4-Butylphenyl)thiophen-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Gewald Reaction : A common synthetic route that allows for the formation of thiophene derivatives.

- One-Pot Reactions : Recent advancements have enabled one-pot synthesis methods that streamline the process and reduce the number of steps involved.

Chemistry

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile serves as a crucial building block in the synthesis of more complex thiophene derivatives. Its structure allows for various modifications that can lead to novel compounds with enhanced properties.

Biological Activities

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile may inhibit tumor cell proliferation, making it a candidate for further drug development.

Material Science

The compound is also explored in the field of organic electronics:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Anticancer Activity

A study evaluated the anticancer effects of several thiophene derivatives, including 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising activity, indicating potential uses in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for thiophene derivatives | Essential for synthesizing complex compounds |

| Biological Activity | Antimicrobial and anticancer properties | Effective against various pathogens and cancer cells |

| Material Science | Organic semiconductors | Potential use in OLEDs and OPVs |

Wirkmechanismus

Target of Action

Thiophene derivatives, which 2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties .

Vorbereitungsmethoden

The synthesis of thiophene derivatives, including 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Conclusion

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biomedical and technological applications.

Biologische Aktivität

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile (CAS No. 519016-85-4) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a thiophene ring, and a carbonitrile group. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆N₂S

- Molecular Weight : 256.36 g/mol

- CAS Number : 519016-85-4

- MDL Number : MFCD02609520

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. In vitro studies have shown that related compounds demonstrate activity against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that modifications to the thiophene structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The compound’s ability to modulate pro-inflammatory cytokines such as IL-1β and TNF-α has been noted in several studies, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Antitumor Activity : A study explored the effects of various thiophene derivatives on tumor cell lines, demonstrating that certain modifications led to increased cytotoxicity against cancer cells. The results indicated that compounds with specific substituents could effectively inhibit tumor growth in vitro.

- Synthetic Pathways and Biological Testing : Research has focused on synthesizing new derivatives of thiophene compounds through eco-friendly methods, such as the Gewald reaction, which have shown promising biological activities in preliminary tests .

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile has not been extensively documented; however, similar compounds have demonstrated moderate stability in liver microsomes, suggesting a favorable metabolic profile for potential therapeutic use .

Eigenschaften

IUPAC Name |

2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLLHBMJPBKKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.